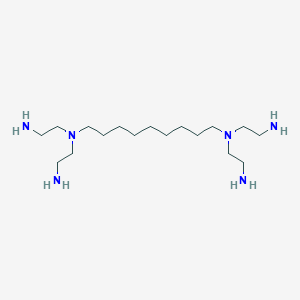![molecular formula C12H7N3O4S2 B15162848 7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)- CAS No. 147235-64-1](/img/structure/B15162848.png)
7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” is a complex organic compound that belongs to the class of thiazolo-oxazinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under acidic or basic conditions.
Oxazinone Formation: The thiazole intermediate is then reacted with an appropriate reagent, such as an isocyanate or carbodiimide, to form the oxazinone ring.
Functional Group Modification: Introduction of the methylthio and nitrophenyl groups can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d][1,3]oxazin-7-one: A similar compound without the methylthio and nitrophenyl groups.
2-(Methylthio)-5-phenyl-7H-thiazolo[4,5-d][1,3]oxazin-7-one: A compound with a phenyl group instead of a nitrophenyl group.
5-(4-Nitrophenyl)-7H-thiazolo[4,5-d][1,3]oxazin-7-one: A compound without the methylthio group.
Uniqueness
The presence of both the methylthio and nitrophenyl groups in “7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-” makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
147235-64-1 |
|---|---|
Molekularformel |
C12H7N3O4S2 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-(4-nitrophenyl)-[1,3]thiazolo[4,5-d][1,3]oxazin-7-one |
InChI |
InChI=1S/C12H7N3O4S2/c1-20-12-14-9-8(21-12)11(16)19-10(13-9)6-2-4-7(5-3-6)15(17)18/h2-5H,1H3 |
InChI-Schlüssel |
KOWHUAVNCUARDM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(S1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





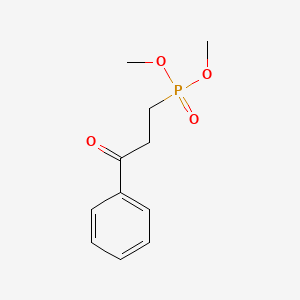
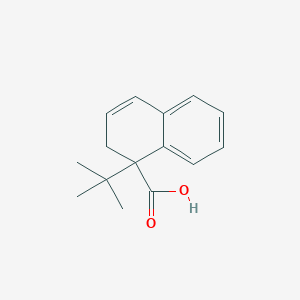

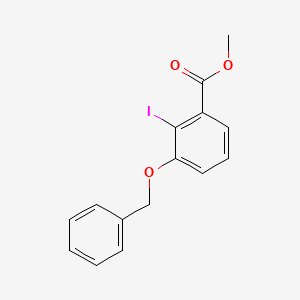
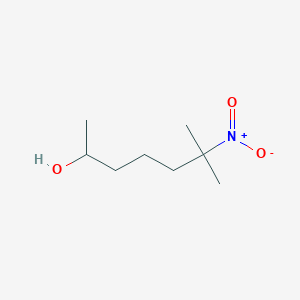

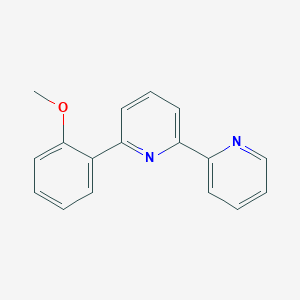
![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
